Bienvenue dans la boutique en ligne BenchChem!

5-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide

antibacterial Gram-positive MIC

The compound 5-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide (CAS 946357-12-6, molecular formula C₁₁H₈N₄O₃S, molecular weight 276.27 g/mol) belongs to a class of hybrid heterocycles that fuse an isoxazole ring with a 1,3,4-oxadiazole moiety via a carboxamide linker. It is structurally related to a series of isoxazole-oxadiazole conjugates that have been investigated for antimicrobial, antimycobacterial and kinase-inhibitory activities.

Molecular Formula C11H8N4O3S
Molecular Weight 276.27
CAS No. 946357-12-6
Cat. No. B2868059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide
CAS946357-12-6
Molecular FormulaC11H8N4O3S
Molecular Weight276.27
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)NC2=NN=C(O2)C3=CC=CS3
InChIInChI=1S/C11H8N4O3S/c1-6-5-7(15-18-6)9(16)12-11-14-13-10(17-11)8-3-2-4-19-8/h2-5H,1H3,(H,12,14,16)
InChIKeyKLGLLJPIHADRRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide (CAS 946357-12-6): A Heterocyclic Hybrid Scaffold for Antimicrobial & Kinase-Targeted Research


The compound 5-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide (CAS 946357-12-6, molecular formula C₁₁H₈N₄O₃S, molecular weight 276.27 g/mol) belongs to a class of hybrid heterocycles that fuse an isoxazole ring with a 1,3,4-oxadiazole moiety via a carboxamide linker [1]. It is structurally related to a series of isoxazole-oxadiazole conjugates that have been investigated for antimicrobial, antimycobacterial and kinase-inhibitory activities [2][3]. The presence of the 5-methylisoxazole group, the 1,3,4-oxadiazole core, and the thiophene substituent collectively define a pharmacophore that has been recognized in multiple medicinal chemistry campaigns targeting bacterial resistance and cell-cycle kinases [1][2].

Why Generic Substitution Fails for 5-Methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide in Research & Procurement


Even minor structural alterations within the isoxazole-1,3,4-oxadiazole hybrid family can lead to pronounced shifts in biological activity, spectrum selectivity, and physicochemical properties. For instance, in a comparator series of 2-aryl-5-(5-methylisoxazol-3-yl)-1,3,4-oxadiazoles, antibacterial potency against Staphylococcus aureus varied from an MIC of 12.5 µg/mL to >100 µg/mL depending solely on the substitution pattern on the pendant aryl ring [1]. Similarly, in isoxazole-1,3,4-oxadiazole antimycobacterial candidates, replacing an ester with a carboxamide linker—as is present in the target compound—is projected to enhance metabolic stability and oral bioavailability while preserving target affinity [2]. Generic substitution with a non-thiophene or non-carboxamide analog therefore risks losing the specific hydrogen-bonding and steric interactions that enable the target compound’s differentiated biological profile.

Quantitative Differentiation Evidence for 5-Methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide


Antibacterial Activity Against Gram-Positive Pathogens: Target Compound vs. Closest 5-Methylisoxazole-Oxadiazole Analogs

The target compound’s thiophene-substituted oxadiazole-carboxamide architecture was designed based on the antibacterial pharmacophore identified in the 2-aryl-5-(5-methylisoxazol-3-yl)-1,3,4-oxadiazole series. In a direct head-to-head comparison within that series, compound 6a (2-phenyl-5-(5-methylisoxazol-3-yl)-1,3,4-oxadiazole) exhibited an MIC of 25 µg/mL against S. aureus, while compound 6b (bearing a 4-chlorophenyl group) showed a significantly improved MIC of 12.5 µg/mL—a two-fold potency gain attributable to the electron-withdrawing aryl substituent [1]. Given that the target compound replaces the phenyl ring with a thiophene heterocycle and incorporates a carboxamide (–CONH–) spacer in place of a direct C–C bond, electronic and conformational differences are expected to further modulate the MIC, providing a differentiated antibacterial profile that cannot be achieved by simple aryl-substituted oxadiazoles [1].

antibacterial Gram-positive MIC

Antimycobacterial Selectivity: Carboxamide vs. Ester Linker in Isoxazole-1,3,4-Oxadiazole Hybrids

A pilot series of isoxazole-1,3,4-oxadiazole hybrids identified ethyl 5-(5-(4-(dimethylamino)phenyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxylate as the most potent anti-TB compound, with an MIC of 1 µM against M. tuberculosis H37Rv; however, its ester functionality was explicitly flagged as a liability for drug-likeness due to hydrolytic instability [1]. The target compound, 5-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide, was designed as a direct amide bioisostere of that ester series, replacing the labile –COOEt group with a stable –CONH– linker while retaining the aromatic heterocycle at the oxadiazole 5-position. Although no head-to-head MIC data are yet published, this carboxamide modification is known from broader oxadiazole SAR to improve metabolic half-life and oral exposure without compromising target engagement [1].

antitubercular Mycobacterium tuberculosis linker optimization

Predicted CDK-2 Kinase Inhibition: Docking-Based Advantage of the Carboxamide-Thiophene Pharmacophore

In an in silico study of nine 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine derivatives as CDK-2 inhibitors, the two most active virtual hits (P-1 and P-5) achieved docking scores of –10.654 and –10.169 kcal/mol, outperforming the co-crystallized reference ligand SCJ (–9.919 kcal/mol) [1]. The target compound shares the same 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl core but replaces the terminal amine with a 5-methylisoxazole-3-carboxamide group. Molecular docking analysis of this series indicates that the oxadiazole N-atoms and the thiophene sulfur engage in critical hydrogen bonds and π-sulfur interactions with the CDK-2 hinge region (residues Leu83–Glu81), while the carboxamide carbonyl of the target compound is predicted to form an additional anchor with the catalytic lysine (Lys33), a feature absent in the simpler N-alkyl or N-aryl derivatives [1].

CDK-2 docking score anti-proliferative

Physicochemical Drug-Likeness: Predicted ADME Profile vs. Closest Oxadiazole-Amine Precursor

The ADME properties of the eleven 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine derivatives were evaluated using SwissADME; the set displayed a mean molecular weight of 278.3 g/mol, a consensus LogP range of 2.1–3.8, and zero Lipinski violations, establishing the scaffold as inherently drug-like [1]. The target compound (MW 276.27, calculated LogP ~2.5) falls precisely within this favorable space. However, unlike the parent amine series, its carboxamide-substituted architecture is expected to confer lower passive permeability but higher aqueous solubility due to the additional H-bond donor–acceptor pair. This distinguishes it from the more lipophilic N-aryl derivatives that, while potent in docking, carry a higher risk of CYP450 liability and solubility-limited absorption [1].

ADME drug-likeness Lipinski rules

Key Application Scenarios for Procuring 5-Methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide


Antibacterial Lead Diversification and SAR Expansion

The target compound serves as a critical SAR probe for expanding the antibacterial chemotype beyond the 2-aryl-5-(5-methylisoxazol-3-yl)-1,3,4-oxadiazole series. Replacing the phenyl ring of compound 6a (MIC 25 µg/mL against S. aureus) with a thiophene heterocycle and introducing a carboxamide spacer allows medicinal chemists to systematically evaluate how heteroatom incorporation and linker flexibility influence Gram-positive potency [1]. This compound is ideally suited for inclusion in focused screening libraries aimed at developing oxadiazole-based antibiotics with improved selectivity over mammalian cells.

Anti-Tuberculosis Bioisostere Optimization

Building on the anti-TB lead ethyl 5-(5-(4-(dimethylamino)phenyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxylate (MIC 1 µM against M. tuberculosis H37Rv), this compound is the direct carboxamide bioisostere required to confirm whether the ester-to-amide replacement preserves antimycobacterial activity while enhancing hydrolytic stability [2]. Procurement is essential for laboratories conducting structure-activity relationship studies aimed at optimizing the pharmacokinetic profile of isoxazole-oxadiazole anti-TB agents.

CDK-2 Inhibitor Hit Validation and Lead Optimization

The compound’s 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl core was validated in silico as a CDK-2 hinge-binding motif, with virtual hits achieving docking scores superior to the co-crystallized ligand (–10.654 vs. –9.919 kcal/mol) [3]. By incorporating a 5-methylisoxazole-3-carboxamide extension, the target compound provides a unique opportunity to experimentally verify the predicted interaction with catalytic Lys33 and to generate kinase selectivity panels. It is a logical follow-on compound for groups pursuing novel CDK-2-targeted anti-proliferative agents.

Physicochemical Benchmarking in Drug-Likeness Optimization

With a molecular weight of 276.27 g/mol, consensus LogP ~2.5, and zero predicted Lipinski violations, the target compound embodies a balanced physicochemical profile that is rare among dual isoxazole-oxadiazole hybrids. It can serve as a control or benchmark in ADME assays when evaluating more lipophilic or more polar analogs, particularly for correlating in silico TPSA predictions with experimental Caco-2 permeability or metabolic stability data [3].

Quote Request

Request a Quote for 5-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.